molecular formula C32H45F5O3S B601970 Fulvestrant 17-ketone CAS No. 403656-89-3

Fulvestrant 17-ketone

Numéro de catalogue: B601970
Numéro CAS: 403656-89-3
Poids moléculaire: 604.77
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fulvestrant 17-ketone is a derivative of Fulvestrant, a selective estrogen receptor degrader. Fulvestrant is primarily used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. The compound works by binding to estrogen receptors, blocking and degrading them, thereby inhibiting estrogen signaling in cancer cells .

Applications De Recherche Scientifique

Fulvestrant 17-ketone has several scientific research applications:

Mécanisme D'action

Target of Action

Fulvestrant 17-ketone primarily targets the estrogen receptors (ER) present in cancer cells . These receptors play a crucial role in the growth and development of certain types of breast cancer.

Mode of Action

It works by competitively and reversibly binding to estrogen receptors present in cancer cells . This interaction results in two key changes:

Biochemical Pathways

The primary biochemical pathway affected by this compound is the estrogen signaling pathway . By downregulating and degrading estrogen receptors, this compound disrupts this pathway, leading to a decrease in estrogen-controlled proliferation . This disruption can have downstream effects on various cellular processes, including cell growth and division.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It is delivered as a single, once-monthly intramuscular injection . This method of delivery was chosen due to the compound’s low oral bioavailability and presystemic metabolism . The intramuscular formulation allows for controlled release of the drug, ensuring sustained exposure to this compound .

Result of Action

The primary result of this compound’s action is the inhibition of estrogen-controlled proliferation . This leads to a significant reduction in the growth of hormone receptor-positive metastatic breast cancer cells . In preclinical models of breast cancer, this compound has shown exceptionally effective antitumor activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of release of the drug from the injection site can affect plasma concentrations of this compound . Additionally, factors such as the patient’s metabolic rate and the presence of other medications can impact the drug’s pharmacokinetics and overall effectiveness .

Méthodes De Préparation

The synthesis of Fulvestrant 17-ketone involves several steps, starting from the parent compound, Fulvestrant. The synthetic route typically includes the oxidation of Fulvestrant to introduce the keto group at the 17th position. This process often involves the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Fulvestrant 17-ketone undergoes various chemical reactions, including:

Common reagents used in these reactions include chromium trioxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Fulvestrant 17-ketone is unique compared to other similar compounds due to its specific structural modification at the 17th position. Similar compounds include:

The uniqueness of this compound lies in its ability to degrade estrogen receptors more effectively than some of these other compounds, making it a valuable tool in both research and therapeutic applications.

Propriétés

IUPAC Name

(7R,8R,9S,13S,14S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-27,29,38H,2-10,13-20H2,1H3/t22-,26-,27+,29-,30+,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDQOVMMZCHGQS-YCCWCITDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883085
Record name (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403656-89-3
Record name Fulvestrant 17-ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403656893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FULVESTRANT 17-KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U9ZQ7YHR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.